
(E)-1-Phenyl-N-(1-phenylcyclopentyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-Phenyl-N-(1-phenylcyclopentyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a phenyl group attached to both the nitrogen and the carbon atoms of the imine group, with an additional cyclopentyl group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Phenyl-N-(1-phenylcyclopentyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, benzaldehyde and 1-phenylcyclopentylamine can be used as starting materials. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
(E)-1-Phenyl-N-(1-phenylcyclopentyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form a nitrile.
Reduction: The imine can be reduced to form an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of the corresponding nitrile.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions with imine-containing substrates.
Medicine: Possible applications in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-1-Phenyl-N-(1-phenylcyclopentyl)methanimine would depend on its specific application. In general, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
相似化合物的比较
Similar Compounds
Benzylideneaniline: Another imine with a similar structure but without the cyclopentyl group.
N-Benzylidene-1-phenylmethanamine: Similar compound with a different substitution pattern.
Uniqueness
(E)-1-Phenyl-N-(1-phenylcyclopentyl)methanimine is unique due to the presence of both phenyl and cyclopentyl groups, which can influence its reactivity and interactions in chemical and biological systems.
属性
CAS 编号 |
63207-61-4 |
|---|---|
分子式 |
C18H19N |
分子量 |
249.3 g/mol |
IUPAC 名称 |
1-phenyl-N-(1-phenylcyclopentyl)methanimine |
InChI |
InChI=1S/C18H19N/c1-3-9-16(10-4-1)15-19-18(13-7-8-14-18)17-11-5-2-6-12-17/h1-6,9-12,15H,7-8,13-14H2 |
InChI 键 |
UHIUKMZXZPFCJF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C2=CC=CC=C2)N=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


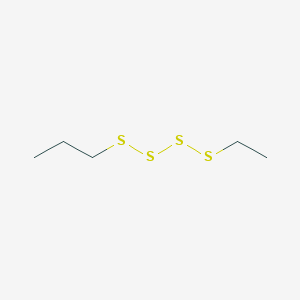
![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
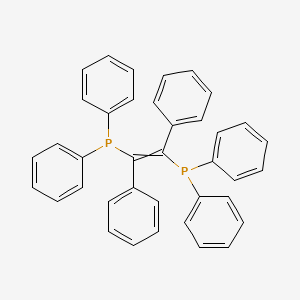
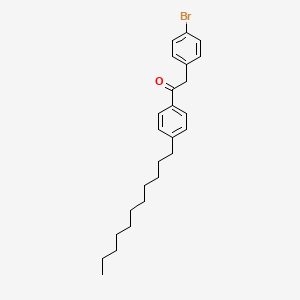
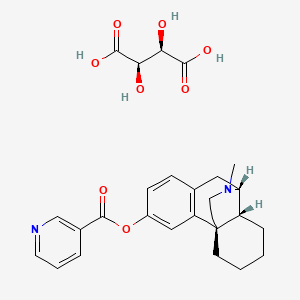

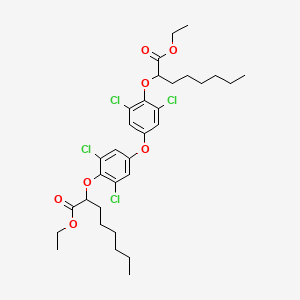
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
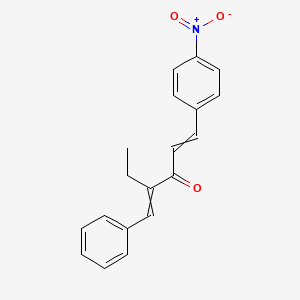
-lambda~5~-phosphane](/img/structure/B14499581.png)


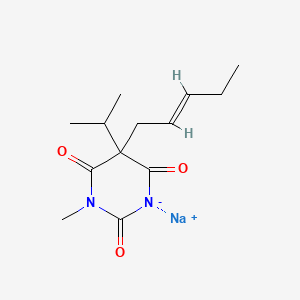
![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
